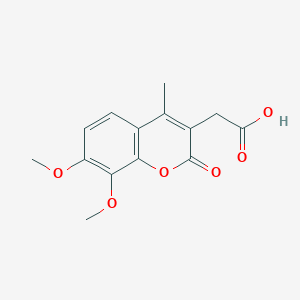

(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Description

“(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a coumarin derivative characterized by a chromen-2-one core substituted with methoxy groups at positions 7 and 8, a methyl group at position 4, and an acetic acid moiety at position 2. This compound is of interest in medicinal and synthetic chemistry due to the biological activity associated with coumarin scaffolds, such as anticoagulant, anti-inflammatory, and anticancer properties . It is commercially available with 95% purity (CAS: 855287-75-1, MFCD08741826) but is currently listed as discontinued by suppliers like CymitQuimica and Combi-Blocks .

Properties

IUPAC Name |

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-7-8-4-5-10(18-2)13(19-3)12(8)20-14(17)9(7)6-11(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADMOGQKDILNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7,8-dimethoxy-4-methylcoumarin with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, along with stringent quality control measures, are integral parts of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the chromen-2-one core.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that compounds related to chromenones exhibit significant antioxidant properties. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

- Anti-inflammatory Effects : Studies suggest that (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

- Antimicrobial Properties : Preliminary investigations have shown that this compound may exhibit antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics or antifungal agents .

Agricultural Applications

- Pesticide Development : The unique structure of (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid lends itself to exploration as a natural pesticide. Its potential efficacy against certain pests can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals .

- Plant Growth Regulation : There are indications that derivatives of chromenones can act as growth regulators in plants, promoting growth and enhancing yield under specific conditions .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized in synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .

- Nanotechnology : Research is ongoing into the use of (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid in the fabrication of nanoparticles for drug delivery systems. Its biocompatibility and functionalization capabilities make it an attractive candidate for targeted therapy applications .

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry examined various chromenone derivatives, including (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. The results demonstrated significant radical scavenging activity, suggesting potential use as a dietary supplement or therapeutic agent against oxidative stress .

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of several chromenone compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid showed promising results in inhibiting bacterial growth, warranting further investigation for pharmaceutical development .

Mechanism of Action

The mechanism of action of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Coumarin Acetic Acid Derivatives

Physicochemical Properties

- Solubility : Acetic acid moieties enhance water solubility via ionization at physiological pH, whereas methyl esters (e.g., methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate) are more lipophilic .

Biological Activity

(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes methoxy and carbonyl functional groups that contribute to its pharmacological potential. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₄O₆

- CAS Number : 855287-75-1

- MDL Number : MFCD08741826

Mechanisms of Biological Activity

The biological activity of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit various enzymes related to neurodegenerative diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid:

| Compound | AChE Inhibition IC50 (μM) | BuChE Inhibition IC50 (μM) | Neuroprotection % |

|---|---|---|---|

| (7,8-Dimethoxy...) | 5.31 ± 0.28 | 0.35 ± 0.021 | 76% at 10 μM |

Inhibitory activities against AChE and BuChE suggest potential in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

2. Antioxidant Activity

The total antioxidant capacity of the compound was measured using the Trolox equivalent assay:

| Assay Type | Result |

|---|---|

| Total Antioxidant Capacity | 4.50 ± 0.2 μM Trolox equivalent |

This indicates a strong ability to scavenge free radicals, which is crucial in mitigating oxidative damage associated with various diseases .

3. Anti-inflammatory Properties

Research indicates that (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid significantly reduces inflammatory markers in vitro:

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 45% |

| IL-6 | 38% |

These findings support its potential application in treating inflammatory conditions such as rheumatoid arthritis .

Future Directions and Research Findings

Further research is necessary to explore the full therapeutic potential of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. Ongoing studies aim to clarify its pharmacokinetics and long-term effects in vivo. Additionally, the development of derivatives may enhance its bioavailability and efficacy.

Q & A

Q. What synthetic strategies are recommended for preparing (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid and its derivatives?

Answer: A common approach involves coupling acetic acid derivatives to pre-functionalized coumarin cores. For example, hydrazide intermediates can be synthesized by reacting methyl esters of coumarin-acetic acid with hydrazine hydrate, followed by condensation with aromatic aldehydes to form Schiff bases. Cyclocondensation with reagents like 2-mercaptoacetic acid (in the presence of ZnCl₂) yields thiazolidinone derivatives . Key steps include:

Q. How can the purity and identity of this compound be verified during synthesis?

Answer:

- Chromatography : High-performance TLC (HPTLC) or GC-MS with nitrogen-phosphorus detection is effective for acidic derivatives. For example, cyano-containing analogs are resolved using cyano minicolumns and diethyl ether extraction .

- Spectroscopy : IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups. ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–7.0 ppm for coumarin) .

- Elemental analysis : Ensure C/H/N ratios align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Answer:

- Twinned data : High-resolution X-ray data may require SHELXL for refinement, which supports twin-law corrections and anisotropic displacement parameters. Use the

TWINandBASFcommands to model twinning . - Disorder : Methoxy groups often exhibit rotational disorder. Apply restraints (e.g.,

SIMU,DELU) to maintain reasonable geometry without overfitting . - Validation : Use WinGX/ORTEP to visualize anisotropic displacement ellipsoids and check for over-constrained parameters (e.g., R-factor discrepancies >5%) .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Answer:

- Substituent effects : Adding electron-withdrawing groups (e.g., nitro) to the coumarin core can enhance binding to targets like AMPA receptors. Conversely, bulky alkyl chains (e.g., butyl in position 4) may reduce solubility but improve membrane permeability .

- Bioactivity assays : Test analogs against Gram-positive/-negative bacteria using MIC assays (e.g., 0.5–128 µg/mL range). Correlate activity with logP values calculated via HPLC retention times .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

- Data reconciliation : Compare NMR chemical shifts with DFT-predicted values (e.g., Gaussian09/B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm may indicate conformational flexibility .

- Multi-method validation : Cross-validate crystal structures with powder XRD to detect polymorphism. For example, a 2θ shift >0.1° suggests a new polymorph .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.